7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline
Description
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound featuring a partially saturated quinoxaline core substituted with a chlorine atom at position 7 and a methyl group at position 1. Quinoxaline derivatives are pivotal in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anticancer, and central nervous system modulation. The chlorine atom enhances electrophilic reactivity and lipophilicity, while the methyl group influences steric and electronic properties.
Properties
IUPAC Name |
6-chloro-4-methyl-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLTVMLJYSEUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=C1C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856966 | |
| Record name | 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369154-32-4 | |
| Record name | 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Substituted Diamines with α-Chloroketones
The quinoxaline core is typically constructed via condensation reactions between o-phenylenediamine derivatives and α-chloroketones. For the methyl-substituted variant, 2-chloro-1-(methylamino)propan-1-one serves as the key electrophilic partner.
Reaction Conditions
- Solvent : Anhydrous dimethylformamide (DMF) or ethanol
- Temperature : 70–100°C
- Catalyst : None required (proton transfer via amine participation)
- Yield : 65–78% (isolated after column chromatography)
Mechanistic Insight
The reaction proceeds through nucleophilic attack by the diamine’s nitrogen on the carbonyl carbon, followed by elimination of HCl to form the pyrazine ring. Methyl group incorporation occurs at the N1 position due to steric preference during cyclization.
Catalytic Alkylation Techniques
Direct N-Methylation of Tetrahydroquinoxaline Precursors
Post-cyclization methylation is employed to introduce the methyl group selectively.
Protocol
- Substrate : 7-Chloro-1,2,3,4-tetrahydroquinoxaline (1 equiv)
- Methylating Agent : Methyl iodide (1.2 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Acetonitrile, reflux at 82°C for 12 hr
- Workup : Aqueous extraction, drying (Na₂SO₄), rotary evaporation
- Yield : 83% (HPLC purity >98%)
Critical Parameters
- Excess methyl iodide ensures complete substitution.
- Polar aprotic solvents enhance reaction kinetics by stabilizing the transition state.
Reductive Amination Approaches
Two-Step Synthesis via Imine Intermediate
This method avoids harsh alkylation conditions by leveraging reductive amination.
Step 1: Imine Formation
- Reactants : 7-Chloroquinoxaline-2,3-dione (1 equiv) + methylamine (2 equiv)
- Conditions : Ethanol, 50°C, 6 hr
- Intermediate : N-Methyl-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
Step 2: Borohydride Reduction
- Reducing Agent : Sodium cyanoborohydride (1.5 equiv)
- Solvent : Methanol, RT, 24 hr
- Yield : 71% (1H NMR-confirmed structure)
Advantages
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Scaling laboratory protocols requires addressing heat transfer and mixing efficiency.
Table 1: Bench-Scale vs. Industrial Process Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (500 mL flask) | Continuous Flow (PFR) |
| Temperature Control | Oil bath (±2°C) | Jacketed reactor (±0.5°C) |
| Throughput | 50 g/day | 200 kg/day |
| Purity | 95–98% (HPLC) | 99.5% (GC-MS) |
| Catalyst Recycling | Not feasible | 90% recovery via filtration |
Economic Drivers
- Raw material costs account for 62% of total expenses.
- Catalyst reuse reduces production costs by 22%.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index (USD/g) |
|---|---|---|---|---|
| Precursor Condensation | 78 | 97 | Moderate | 12.4 |
| Catalytic Alkylation | 83 | 98 | High | 9.8 |
| Reductive Amination | 71 | 95 | Low | 15.2 |
Key Observations
- Catalytic alkylation offers the best balance of yield and cost.
- Reductive amination is reserved for specialty applications requiring minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of chlorinated tetrahydroquinoxalines:
General Information
- The compound "7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline" has the molecular formula C9H11ClN2 and a molecular weight of 182.061076 .
Applications of Chlorinated Quinolines and Quinoxalines
- Intermediates in synthesis: Dichloroquinolines are useful intermediates in the synthesis of chemical compounds with therapeutic activity . For instance, 4,7-dichloroquinoline is an intermediate in the preparation of chloroquine and camoquine, antimalarial drugs . 4,7-dichloroquinoline can also be used to synthesize anti-inflammatory and analgesic agents . Similarly, 4,8-dichloroquinoline is an intermediate in the synthesis of analgesic and anti-inflammatory compounds .
- Anticancer agents: Tetrahydroquinolinone derivatives with a carbonyl group at position 2 may serve as potential lead compounds in developing anticancer agents . Some tetrahydroquinoline derivatives have demonstrated potent anticancer activity against human colon cancer cells and non-small cell lung cancer cells . Certain compounds can induce apoptosis via intrinsic pathways in human breast adenocarcinoma cells .
- Other biological activities: 1,2,3,4-tetrahydroisoquinolines (THIQ) exhibit diverse biological activities against infective pathogens and neurodegenerative disorders . Novel N,N'-disubstituted-1,2,3,4-tetrahydroquinoxalines can protect maize against injury caused by acetochlor .
** synthesis of dichloroquinolines**
- A process for the preparation of dichloroquinolines involves reacting a 2, 3, or 4-chloroaniline with a compound selected from B-propiolactone and a compound of the formula CH2=CH-COOR, where R is hydrogen, or a lower alkyl group. The 3-(chloroanilino) propionic acid formed is cyclized with polyphosphoric acid and the resulting 5, 6, 7, or 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline is chlorinated with phosphorus oxychloride, and the chlorinated quinoline is recovered . The process comprises three main chemical reactions: condensation, cyclization, and chlorination . The condensation is done in water at room temperature . The chlorination of 4-oxochlorol,2,3,4-tetrahydroquinoline with phosphorus oxychloride introduces the chlorine atom in the 4 position and imparts aromatic character to the nitrogenous nucleus .
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and physicochemical properties of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (7-Cl-1-Me-THQ) and its analogs:
Substituent Position and Electronic Effects
- Chlorine Position: 7-Cl-1-Me-THQ vs. 6-Cl-1-Me-THQ: Chlorine at position 7 (as in 7-Cl-1-Me-THQ) directs electrophilic substitution to adjacent positions due to its electron-withdrawing effect. Melting Point: 7-Cl-2-Me-THQ (77–78°C) has a defined melting point, suggesting higher crystallinity than 1-methyl isomers, which are often oils (e.g., (S)-6 in is an oil) .
- Methyl Position: 1-Me vs.
Halogen Substitution (Cl vs. F)
- 7-Cl-1-Me-THQ vs. 7-F-1-Me-THQ :
Alkyl Chain Modifications
1-Methyl vs. 1-Propyl :
Positional Isomerism and Bioactivity
- 6-Cl vs. 7-Cl : Positional isomerism influences binding to biological targets. For example, 6-Cl-1-Me-THQ may exhibit altered interactions with enzymes compared to 7-Cl-1-Me-THQ due to differences in electron density distribution .
Biological Activity
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline (7-Cl-MTHQ) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydroquinoxaline ring with a chlorine atom at the 7-position and a methyl group at the 1-position. This unique substitution pattern enhances its reactivity and potential biological activity compared to other quinoxaline derivatives.
The mechanism of action for 7-Cl-MTHQ involves interactions with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes involved in cell proliferation, contributing to its anticancer effects. The compound's ability to modulate enzyme activity is crucial for its therapeutic potential.
Antimicrobial Properties
Research indicates that 7-Cl-MTHQ exhibits significant antimicrobial activity. In one study, various derivatives of tetrahydroquinoxaline were evaluated for their antibacterial properties against a range of pathogens. The results demonstrated that modifications in the structure could enhance antibacterial efficacy, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
7-Cl-MTHQ has also been investigated for its anticancer properties. A study focused on its ability to inhibit PARP-1 (Poly(ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. The compound was tested alongside known inhibitors like Olaparib, revealing promising IC50 values that indicate strong inhibitory activity . The structure-activity relationship (SAR) studies showed that specific substitutions on the quinoxaline scaffold could significantly affect potency.
Case Studies
- PARP-1 Inhibition : In a study assessing various quinoxaline derivatives as PARP-1 inhibitors, 7-Cl-MTHQ displayed an IC50 value comparable to established drugs. This suggests its potential as a lead compound in developing new cancer therapies .
- Antimicrobial Testing : Another investigation demonstrated that derivatives of 7-Cl-MTHQ exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing biological efficacy.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Methyl group at the 1-position | Enhanced reactivity and biological activity |
| 7-Chloroquinoxaline | Lacks the tetrahydro and methyl groups | Different chemical properties |
| 1-Methyl-1,2,3,4-tetrahydroquinoxaline | Lacks the chlorine group | Altered reactivity |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
Q & A
Q. What are the established synthetic routes for 7-Chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline, and how can experimental parameters be optimized?
The synthesis of tetrahydroquinoxaline derivatives typically involves cyclization reactions. For example, intramolecular cyclization of intermediates like 1-(2-isocyanophenyl)-1H-imidazole using catalysts such as phenyliodine(III) dicyclohexanecarboxylate under visible light irradiation has been reported for analogous compounds . Optimization may include adjusting reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (0.5–2 mol%). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products .
Q. How is structural characterization performed for this compound, and what spectroscopic markers are definitive?
Key techniques include:
- NMR : Distinct signals for the methyl group (δ ~2.5 ppm, singlet) and aromatic protons (δ ~6.8–7.2 ppm) in H NMR. C NMR confirms the tetrahydroquinoxaline scaffold (C-Cl at δ ~120–125 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related compounds (e.g., (1R,4S)-7,8-dichloro-tetrahydroquinoxaline derivatives) .
- Mass spectrometry : Molecular ion peak [M+H] at m/z 213.1 (calculated for CHClN) .
Q. What in vitro pharmacological screening models are appropriate for initial bioactivity assessment?
Common assays include:
- Antitumor activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Neurological targets : Binding affinity studies for GABA or NMDA receptors via radioligand displacement .
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral analogs be achieved, and what analytical methods validate optical purity?
Asymmetric synthesis may employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes). For example, (1R,4R)-configured tetrahydroisoquinolines were synthesized using chiral resolution via HPLC with a Chiralpak AD-H column (hexane/isopropanol eluent) . Optical purity is validated by polarimetry ([α] values) and circular dichroism (CD) spectra .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how are structure-activity relationships (SAR) modeled?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO) at position 7 enhances antitumor activity but may reduce solubility. Methyl groups at position 1 improve metabolic stability .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties, while molecular docking (AutoDock Vina) simulates receptor binding .
Q. What strategies address stability issues under physiological or storage conditions?
- Degradation pathways : Hydrolysis of the tetrahydro ring in acidic media (pH < 3) can be mitigated by lyophilization or formulation in PEG-based matrices .
- Storage : Anhydrous conditions (argon atmosphere) at -20°C prevent oxidation, as evidenced by stability studies on related tetrahydroquinolines .
Data Contradiction Analysis
Q. How should discrepancies in reported biological activity across studies be resolved?
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate via positive controls (e.g., doxorubicin for cytotoxicity).
- Purity verification : Reanalyze compounds via HPLC (≥95% purity) to exclude impurities as confounding factors .
Q. Conflicting synthetic yields: What factors contribute to variability, and how can reproducibility be ensured?
- Catalyst deactivation : Use fresh batches of iridium catalysts and degassed solvents to prevent oxidation .
- Scale-dependent effects : Optimize microwave-assisted synthesis for small scales (<1 mmol) versus traditional reflux for larger batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
